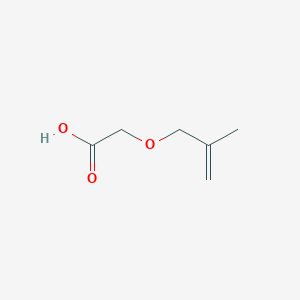

Methacryloxyacetic acid

説明

特性

IUPAC Name |

2-(2-methylprop-2-enoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)3-9-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBYXBYRUHMDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143260 | |

| Record name | Methacryloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10041-27-7 | |

| Record name | Methacryloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacryloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACRYLOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W9857785A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Methacryloxyacetic acid can be synthesized through the esterification of methacrylic acid with glycolic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote ester formation. The reaction can be represented as follows:

Methacrylic Acid+Glycolic Acid→Methacryloxyacetic Acid+Water

Industrial Production Methods: Industrial production of this compound often involves the use of acetone cyanohydrin as a starting material. The acetone cyanohydrin is first converted to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to yield methacrylic acid. The methacrylic acid is then esterified with glycolic acid to produce this compound .

化学反応の分析

Types of Reactions: Methacryloxyacetic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Polymerization: this compound can undergo free radical polymerization to form polymers.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and glycolic acid.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Esterification: Esters of this compound.

Polymerization: Polymers and copolymers containing this compound units.

Hydrolysis: Methacrylic acid and glycolic acid.

科学的研究の応用

Polymer Chemistry

Methacryloxyacetic acid is widely used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows it to participate in radical polymerization, leading to materials with tailored properties.

- Properties : Polymers derived from this compound exhibit enhanced thermal stability, mechanical strength, and chemical resistance.

- Applications : These polymers find use in coatings, adhesives, and sealants.

| Property | Description |

|---|---|

| Thermal Stability | High thermal degradation temperature |

| Mechanical Strength | Enhanced tensile strength |

| Chemical Resistance | Resistant to solvents and chemicals |

Drug Delivery Systems

In drug delivery applications, this compound is incorporated into polymer matrices for controlled release formulations.

- Mechanism : The polymeric systems can be engineered to release therapeutic agents at specific rates, enhancing bioavailability.

- Case Study : Research has shown that polymers containing this compound can effectively encapsulate anticancer drugs, providing sustained release profiles that improve therapeutic efficacy.

| Drug Type | Release Profile | Efficacy Improvement |

|---|---|---|

| Anticancer Agents | Sustained release | Higher bioavailability |

| Anti-inflammatory Drugs | Controlled release | Reduced side effects |

Surface Coatings

The compound is utilized in formulating advanced surface coatings with improved adhesion and durability.

- Applications : These coatings are suitable for automotive finishes, industrial machinery, and electronic devices.

- Benefits : Coatings formulated with this compound demonstrate superior scratch resistance and weatherability.

| Coating Type | Application Area | Benefits |

|---|---|---|

| Automotive Coatings | Vehicle exteriors | Enhanced gloss and durability |

| Industrial Coatings | Machinery protection | Improved corrosion resistance |

Biomedical Applications

This compound has garnered interest in biomedical fields due to its biocompatibility.

- Tissue Engineering : It is being investigated for use in scaffolds that support cell growth and tissue regeneration.

- Case Study : Studies have indicated that scaffolds made from this compound facilitate cell adhesion and proliferation, making them suitable for regenerative medicine applications.

| Application | Outcome | Significance |

|---|---|---|

| Tissue Scaffolding | Enhanced cell growth | Supports tissue regeneration |

| Drug Delivery | Targeted therapy | Minimizes systemic exposure |

作用機序

The mechanism of action of methacryloxyacetic acid primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The methacryloyl group facilitates polymerization, while the acetic acid moiety enhances solubility and reactivity. The molecular targets and pathways involved include interactions with free radical initiators and the formation of covalent bonds during polymerization .

類似化合物との比較

Structural and Functional Group Analysis

Methacryloxyacetic acid belongs to the broader class of methacrylates and acrylates, which are widely used in polymer chemistry. Key structural analogs include:

Key Observations:

- Reactivity: this compound’s carboxylic acid group distinguishes it from non-acidic methacrylates (e.g., allyl methacrylate), enabling unique polymerization pathways and pH-dependent behavior.

- Applications : Unlike hydroxyethyl methacrylate (HEMA), which is used in biomedical devices, this compound is restricted to food-contact plastics due to regulatory approvals .

Physicochemical Properties (Inferred)

While direct data for this compound are scarce, comparisons with methoxyacetic acid (a structurally distinct analog with a methoxy group) highlight critical differences:

Notes:

- Methoxyacetic acid’s safety protocols emphasize ventilation and protective equipment due to irritancy , whereas this compound’s regulatory status suggests lower acute toxicity in approved applications .

生物活性

Methacryloxyacetic acid (MAA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of MAA, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester of methacrylic acid and acetic acid. Its chemical formula is , and it is classified as a methacrylate monomer. The presence of the methacryloxy group contributes to its polymerization capabilities, which can enhance its biological activity when incorporated into polymeric systems.

1. Antibacterial Properties

Recent studies have demonstrated that MAA exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for MAA-based polymers have been evaluated, revealing effective bactericidal properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of MAA-Based Polymers

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

These findings indicate that MAA exhibits comparable efficacy against both MSSA and MRSA, highlighting its potential as an antimicrobial agent in medical applications .

2. Antifungal Activity

MAA also shows antifungal properties, particularly against pathogenic yeasts such as Candida albicans. The effectiveness of MAA in inhibiting fungal growth suggests its utility in developing antifungal treatments.

Table 2: Antifungal Activity of MAA-Based Polymers

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 370 |

| Saccharomyces cerevisiae | >10,000 |

The data indicates that while MAA is effective against certain fungi, its potency varies significantly between different species .

The antimicrobial action of MAA is believed to involve disruption of microbial cell membranes, leading to cell lysis. The polymerization of MAA into poly(MAA) enhances this effect by providing a larger surface area for interaction with microbial cells. Studies suggest that the structural integrity of the polymer plays a crucial role in its antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of MAA in various formulations:

- Study on Poly(MAA) Gels : A study investigated the use of poly(MAA) gels as antimicrobial coatings for medical devices. The results indicated a significant reduction in bacterial colonization on surfaces treated with these gels compared to untreated controls .

- Combination Therapies : Research has explored the synergistic effects of MAA with other antimicrobial agents. For instance, combining MAA with traditional antibiotics enhanced the overall antibacterial activity, suggesting potential applications in treating resistant infections .

Q & A

Basic Experimental Design: What are the critical safety considerations when synthesizing Methacryloxyacetic acid in laboratory conditions?

Answer:

- Ventilation: Ensure adequate airflow in indoor settings to prevent vapor accumulation. Work upwind to minimize inhalation exposure .

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for handling volatile intermediates .

- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) and metals, which may trigger hazardous reactions .

- Waste Management: Absorb spills with inert materials (e.g., sand) and seal contaminated waste in labeled containers .

Basic Characterization: Which spectroscopic techniques are validated for assessing this compound’s structural integrity?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the methacrylate group (vinyl protons: δ 5.5–6.3 ppm; carbonyl carbons: δ 165–175 ppm) and carboxylic acid moiety (broad peak at δ 10–12 ppm) .

- FTIR: Identify key functional groups: C=O stretch (~1700 cm⁻¹), C-O-C ether linkage (~1100 cm⁻¹), and O-H stretch (2500–3300 cm⁻¹) .

- HPLC-MS: Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 210 nm .

Advanced Synthesis: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Parameter Standardization: Maintain anhydrous conditions (molecular sieves) and strict temperature control (±2°C) via jacketed reactors .

- Reaction Monitoring: Use inline HPLC to track conversion rates; terminate reactions at 85–90% yield to minimize side products .

- Purification: Employ gradient recrystallization (ethanol/water, 3:1 v/v) to isolate high-purity crystals. Verify purity via melting point (reported: 45–47°C) .

Advanced Data Interpretation: What systematic approaches resolve contradictions in reported reactivity profiles of this compound derivatives?

Answer:

- Controlled Studies: Compare hydrolysis rates under standardized conditions (pH 7.0 buffer, 25°C) using LC-MS to quantify degradation products .

- Computational Modeling: Apply density functional theory (DFT) to predict bond dissociation energies and identify reactive sites .

- Contaminant Analysis: Use ICP-MS to detect trace metals (e.g., Fe³⁺) and Karl Fischer titration to measure moisture content, which may alter reactivity .

Basic Stability: What storage conditions preserve this compound’s stability for long-term experiments?

Answer:

- Storage: Keep in amber glass vials under nitrogen at –20°C to inhibit photodegradation and polymerization .

- Stabilizers: Add 50–100 ppm hydroquinone to suppress radical formation. Test for peroxides monthly using Quantofix® strips .

- Handling: Warm sealed containers to room temperature before opening to prevent condensation .

Advanced Application: How can this compound be copolymerized with hydrophobic monomers without phase separation?

Answer:

- Gradient Polymerization: Gradually increase hydrophobic monomer feed (e.g., styrene) from 10% to 70% over 6 hours while maintaining this compound at 30% .

- Surfactant Stabilization: Use Pluronic F127 (2 wt%) to form micelles, ensuring monomer compatibility. Monitor particle size via DLS (target PDI <0.2) .

- Crosslinking Agents: Incorporate 1% ethylene glycol dimethacrylate to enhance structural integrity and reduce phase segregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。